REACTION_CXSMILES
|
[C:1]([C:3]1(O)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)#[CH:2].C(O)=[O:13]>CCOCC>[CH:3]1([C:1](=[O:13])[CH3:2])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH:5]=[CH:4]1
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
C(#C)C1(CCCCCCC1)O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed successively with water, 5M NaOH, water, aqueous sat. NH4Cl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 56 g of crude product
|
Type
|
CUSTOM
|
Details
|
A fraction (8 g) was purified by flash chromatography (hexane/Et2O 95:5→9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CCCCCC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |